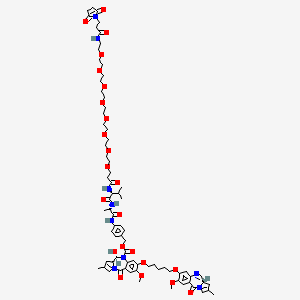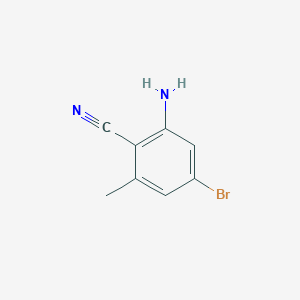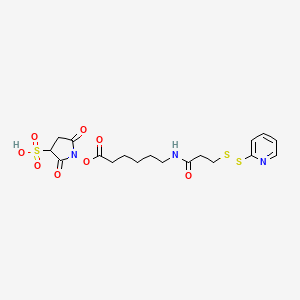
Sulfo-LC-SPDP
Overview
Description
Sulfo-LC-SPDP, also known as sulfosuccinimidyl 6-(3’-(2-pyridyldithio)propionamido)hexanoate, is a water-soluble, long-chain crosslinker. It is widely used in biochemical and molecular biology applications for its ability to form cleavable (reducible) disulfide bonds between amine and sulfhydryl groups. This compound is particularly useful for reversible protein crosslinking, adding sulfhydryl groups to proteins, and creating bioconjugates such as antibody-enzyme conjugates .
Mechanism of Action
Target of Action
Sulfo-LC-SPDP primarily targets amino and sulfhydryl groups . These groups are found in various biological molecules, including proteins. The compound’s interaction with these groups facilitates the formation of crosslinks, which are crucial in various biological processes.
Mode of Action
this compound operates through a process known as amine-to-sulfhydryl conjugation . It contains an amine-reactive N-hydroxysuccinimide (NHS) ester that reacts with lysine residues to form a stable amide bond . The other end of the spacer arm is terminated in the pyridyl disulfide group that reacts with sulfhydryls to form a reversible disulfide bond .
Biochemical Pathways
The compound’s mode of action affects various biochemical pathways, particularly those involving protein interactions. By forming crosslinks between proteins, this compound can influence the structure and function of proteins, thereby affecting the pathways in which these proteins are involved .
Pharmacokinetics
this compound is water-soluble , which enhances its bioavailability. The compound’s sulfo-NHS ester reacts rapidly with any primary amine-containing molecule , facilitating its distribution within the biological system.
Result of Action
The primary result of this compound’s action is the formation of reversible disulfide bonds . These bonds can be cleaved by reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) at pH 8.5 . This property allows for the separation of crosslinked products, which can be crucial in various research and clinical applications .
Action Environment
The action of this compound is influenced by various environmental factors. Additionally, the compound’s reactivity may be influenced by the pH of the environment, as its disulfide bonds can be cleaved at a pH of 8.5 . The compound’s water solubility also suggests that it may be more effective in aqueous environments.
Biochemical Analysis
Biochemical Properties
Sulfo-LC-SPDP plays a crucial role in biochemical reactions by facilitating the formation of reversible disulfide bonds. It contains an N-hydroxysulfosuccinimide (Sulfo-NHS) ester that reacts with primary amines, typically found in lysine side chains of proteins. The other reactive group, pyridyldisulfide, interacts with free sulfhydryl groups, such as those in cysteine residues, to form a disulfide bond. This dual reactivity allows this compound to crosslink proteins and other biomolecules, enabling the study of complex biochemical interactions .
Cellular Effects
This compound influences various cellular processes by modifying proteins on the cell surface. Its membrane-impermeable nature ensures that it primarily reacts with extracellular proteins. This crosslinking can affect cell signaling pathways, gene expression, and cellular metabolism by altering the interactions and functions of surface proteins. For instance, this compound can be used to study receptor-ligand interactions, which are critical for signal transduction and cellular responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of reversible disulfide bonds. The Sulfo-NHS ester group reacts with primary amines to form stable amide bonds, while the pyridyldisulfide group reacts with sulfhydryls to create disulfide bonds. These interactions can be reversed by reducing agents, allowing for the controlled study of protein interactions and modifications. This reversible nature is particularly useful in experiments requiring temporary modifications of protein structures and functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is stable when stored under desiccating conditions at -20°C. Once in solution, it can degrade, affecting its reactivity and the stability of the crosslinked products. Long-term studies have shown that this compound can maintain its crosslinking ability for extended periods, but the exact duration depends on the experimental conditions and the presence of reducing agents .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it effectively crosslinks proteins without causing significant toxicity. At higher doses, it can induce adverse effects, including cellular toxicity and immune responses. These threshold effects are critical for determining the optimal dosage for specific applications, ensuring effective crosslinking while minimizing potential side effects .
Metabolic Pathways
This compound is involved in metabolic pathways that include the formation and reduction of disulfide bonds. It interacts with enzymes and cofactors that facilitate these reactions, such as thioredoxin and glutathione. These interactions can influence metabolic flux and the levels of various metabolites, impacting cellular redox states and protein functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfo-LC-SPDP is synthesized through a series of chemical reactions involving the introduction of reactive groups to a hexanoate backbone. The key steps include:
Formation of the NHS Ester: The synthesis begins with the formation of the N-hydroxysuccinimide (NHS) ester, which is achieved by reacting NHS with a carboxyl group in the presence of a carbodiimide coupling agent.
Introduction of the Pyridyldithiol Group: The pyridyldithiol group is introduced by reacting the NHS ester with a compound containing a pyridyldithiol moiety, such as 2-pyridyldithiolpropionic acid
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors under controlled conditions to ensure high yield and purity.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, and lyophilization to obtain the final product with high purity
Chemical Reactions Analysis
Types of Reactions
Sulfo-LC-SPDP undergoes several types of chemical reactions, including:
Substitution Reactions: The NHS ester reacts with primary amines to form stable amide bonds.
Reduction Reactions: The disulfide bond in the spacer arm can be cleaved by reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP)
Common Reagents and Conditions
NHS Ester Reactions: Typically performed in phosphate, carbonate/bicarbonate, or borate buffers at pH 7-8.
Disulfide Bond Cleavage: Achieved using 10-50 mM DTT or TCEP at pH 8.5
Major Products
Amide Bonds: Formed between the NHS ester and primary amines.
Cleaved Disulfides: Resulting from the reduction of the disulfide bond in the spacer arm
Scientific Research Applications
Sulfo-LC-SPDP has a wide range of applications in scientific research, including:
Protein Crosslinking: Used to create reversible crosslinks between proteins, facilitating the study of protein-protein interactions.
Bioconjugation: Employed in the creation of antibody-enzyme conjugates, immunotoxins, and other bioconjugates.
Labeling: Utilized for cell surface labeling due to its membrane-impermeable nature.
Antibody Production: Attaches haptens to carrier proteins for antibody production
Comparison with Similar Compounds
Similar Compounds
SPDP (succinimidyl 3-(2-pyridyldithio)propionate): Similar to Sulfo-LC-SPDP but lacks the sulfo group, making it less water-soluble.
LC-SPDP (succinimidyl 6-(3’-(2-pyridyldithio)propionamido)hexanoate): Similar structure but without the sulfo group, resulting in different solubility properties
Uniqueness
This compound is unique due to its water solubility, which allows for direct addition to aqueous reaction mixtures. Its long spacer arm and cleavable disulfide bond make it particularly useful for reversible protein crosslinking and bioconjugation applications .
Properties
IUPAC Name |
2,5-dioxo-1-[6-[3-(pyridin-2-yldisulfanyl)propanoylamino]hexanoyloxy]pyrrolidine-3-sulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O8S3/c22-14(8-11-30-31-15-6-3-5-10-20-15)19-9-4-1-2-7-17(24)29-21-16(23)12-13(18(21)25)32(26,27)28/h3,5-6,10,13H,1-2,4,7-9,11-12H2,(H,19,22)(H,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNTZYQMIUCEBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCSSC2=CC=CC=N2)S(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O8S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169751-10-4 | |
| Record name | Sulphosuccinimidyl 6-[3-(2-pyridyldithio)propionamido]hexanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


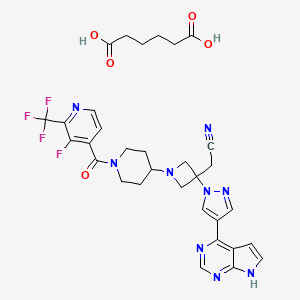

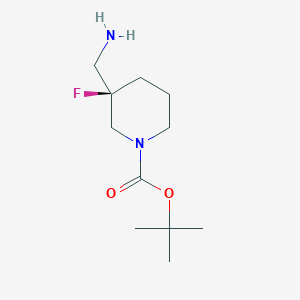
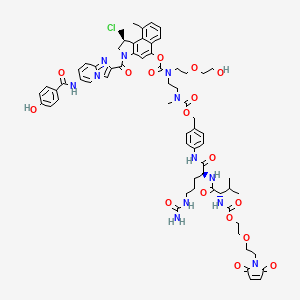
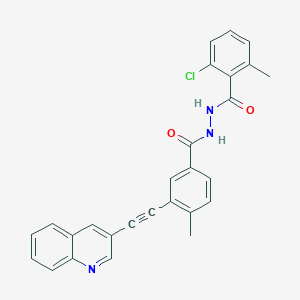
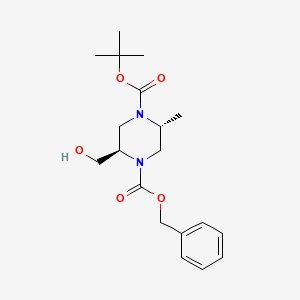
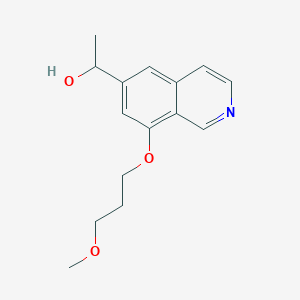

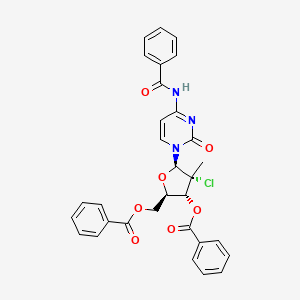

![(S)-Methyl 8-(chloromethyl)-4-hydroxy-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B3181907.png)

